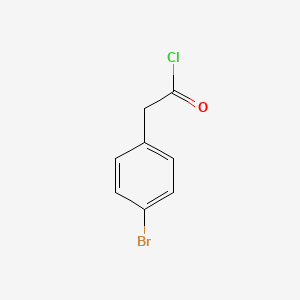4-Bromophenylacetyl chloride
CAS No.: 37859-24-8
Cat. No.: VC1962844
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37859-24-8 |
|---|---|
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 g/mol |
| IUPAC Name | 2-(4-bromophenyl)acetyl chloride |
| Standard InChI | InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 |
| Standard InChI Key | VQVBNWUUKLBHGI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)Cl)Br |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)Cl)Br |
Introduction
Physical and Chemical Properties
4-Bromophenylacetyl chloride is characterized by specific physical and chemical properties that influence its handling, storage, and synthetic applications. The compound exists as a clear to slightly yellow liquid or low-melting solid at room temperature.
Basic Physical Properties
Table 1 summarizes the key physical properties of 4-Bromophenylacetyl chloride:
Chemical Reactivity
4-Bromophenylacetyl chloride exhibits characteristic reactivity of acid chlorides, including:
-
Hydrolysis in the presence of water to form 4-bromophenylacetic acid
-
Reactivity with alcohols to form the corresponding esters
-
Reactions with amines to form amides
-
Participation in Friedel-Crafts acylation reactions
-
Potential for cross-coupling reactions through the bromine functionality
The compound is moisture-sensitive and gradually hydrolyzes upon exposure to humid air, releasing hydrogen chloride gas .
Synthesis Methods
The preparation of 4-Bromophenylacetyl chloride typically involves the conversion of 4-bromophenylacetic acid to its acid chloride derivative using appropriate chlorinating agents.
Standard Synthesis Route
The most common synthesis route starts with 4-bromophenylacetic acid (CAS: 1878-68-8), which is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) .
A typical synthetic procedure involves:
-
Addition of the chlorinating agent to 4-bromophenylacetic acid
-
Heating the reaction mixture under reflux conditions (typically in an inert solvent)
-
Removal of excess chlorinating agent and solvent by distillation
-
Purification of the product by vacuum distillation
Alternative Methods
Attempts to prepare 4-bromophenylacetyl chloride through direct halogenation using the Hell-Volhard-Zelinsky reaction have been reported to be problematic, as free halogen can cause substitution in the aromatic nucleus rather than at the desired α-position .
Applications in Organic Synthesis
4-Bromophenylacetyl chloride serves as a versatile reagent in numerous organic syntheses, participating in various transformations to yield complex molecules.
Synthesis of Heterocyclic Compounds
A significant application of 4-bromophenylacetyl chloride is in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles of pharmaceutical interest:
Pyrimidine Derivatives
4-Bromophenylacetyl chloride is utilized in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in pharmaceutical chemistry. The synthesis pathway involves multiple steps:
-
Reaction with methyl esters to form dimethyl 2-(4-bromophenyl)malonate
-
Cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol
-
Chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine
The final product has been reported with yields of 84.5-85.7% and HPLC purity of 99.88% .
Pyrido[1,2-a]pyrimidines and Related Compounds
4-Bromophenylacetyl chloride reacts with appropriate nitrogen-containing compounds to form fused heterocyclic systems:
-
3-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 82%, mp 200-202°C)
-
3-(4-Bromophenyl)-4H-pyrimido[1,2-c]quinazolin-4-one (yield: 80%, mp 268-270°C)
These compounds have potential biological activities and serve as scaffolds for further derivatization.
β-Lactamase-Activated Antibacterial Prodrugs
4-Bromophenylacetyl chloride and related para-substituted phenylacetyl chlorides have been investigated for their utility in developing antibacterial prodrugs:
-
Incorporation of the 4-bromophenylacetyl moiety into cephalosporin structures has shown promising results in β-lactamase-activated antibacterial prodrugs
-
These compounds demonstrate selective activity against β-lactamase-producing bacteria, with the para-bromo substitution exhibiting specific hydrolytic efficiency profiles with AmpC β-lactamase
Other Synthetic Applications
4-Bromophenylacetyl chloride has been used in various other synthetic transformations:
-
Preparation of β-ketoesters through reaction with appropriate ester enolates (e.g., ethyl isobutylylacetate) with reported yields of 65%
-
Formation of ketones through nickel-catalyzed coupling reactions with benzyl bromides
-
Synthesis of amides through reaction with various amines, including homoveratrylamine in alkaloid synthesis attempts
Bulk Manufacturing
For industrial applications, 4-Bromophenylacetyl chloride is available in bulk quantities, with prices significantly lower than research-grade chemicals:
| Supplier | Minimum Order | Purity | Price Range (USD) | Supply Capacity | Reference |
|---|---|---|---|---|---|
| Zhuozhou Wenxi Import and Export Co., Ltd | 1 kg | 99%+ HPLC | $10-15/kg | 1 ton monthly |
Future Research Directions
Current research involving 4-Bromophenylacetyl chloride focuses on:
-
Development of novel pharmaceutical intermediates
-
Exploration of selective antibacterial prodrugs
-
Investigation of metal-catalyzed transformations utilizing both the acyl chloride and bromine functionalities
-
Green chemistry approaches to reduce environmental impact of synthesis processes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume